![molecular formula C16H18N2O3S B2974277 Methyl 2-[2-(cyclopropanecarbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate CAS No. 1321658-17-6](/img/structure/B2974277.png)

Methyl 2-[2-(cyclopropanecarbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

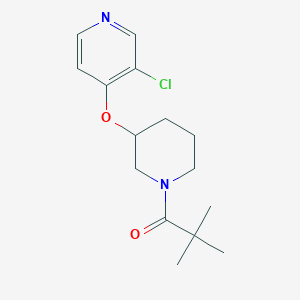

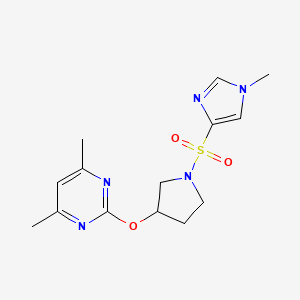

“Methyl 2-[2-(cyclopropanecarbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate” is a complex organic compound. It contains a benzothiazole ring which is a heterocyclic compound (a compound that contains atoms of at least two different elements in its rings), in this case, sulfur and nitrogen . It also has a cyclopropane ring, which is a type of cycloalkane .

Molecular Structure Analysis

The molecular structure analysis would involve understanding the 3D conformation and stereochemistry of the molecule. Cycloalkanes, like the cyclopropane in this molecule, can exist in “puckered” conformations . The benzothiazole ring system is likely to be planar due to the conjugated system of pi electrons .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The ester could undergo hydrolysis, transesterification, or reduction. The imine could be hydrolyzed to the corresponding amine and carbonyl compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Factors influencing these properties could include its polarity, solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

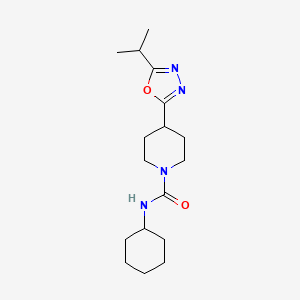

Heterocyclic Synthesis

Synthesis of Fused Pyrimidinones and Related Compounds : Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate, a related compound, is utilized in synthesizing various heterocyclic systems. These include fused pyrimidinones, pyrimido[1,2-b]pyridazin-4-ones, and thiazolo[3,2-a]pyrimidin-5-ones. The benzyloxycarbonyl group can be selectively removed in these syntheses to yield amino-substituted heterocycles (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Synthesis of Benzimidazoles and Their Cytotoxicity : Another study focused on synthesizing dimethyl-substituted benzimidazoles with cyclopropane fused onto various ring structures. It was found that dimethyl group substituents significantly reduce the cytotoxicity of benzimidazolequinones towards human skin fibroblast cells (Hehir, O'Donovan, Carty, & Aldabbagh, 2008).

Crystal Structure Analysis : Research on the crystal structure of cyclopropyl-substituted benzimidazole derivatives aids in understanding their conformation and potential applications in medicinal chemistry. These studies often involve detailed structural analysis using techniques like X-ray crystallography (Ozbey, Kuş, & Göker, 2001).

Catalysis and Green Chemistry

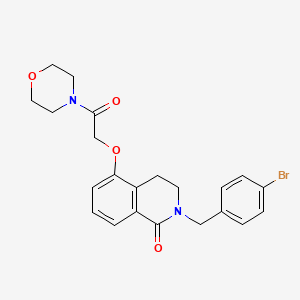

Ionic Liquid-Catalyzed Synthesis : Using ionic liquids as catalysts, research has been conducted on synthesizing benzothiazoles, a class of compounds closely related to your compound of interest. This approach is considered green due to its mild conditions and the use of CO2 as a C1 building block (Gao et al., 2015).

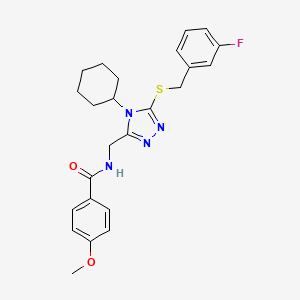

Aldose Reductase Inhibitors : A series of iminothiazolidin-4-one acetate derivatives, which are structurally related to your compound, have been synthesized and evaluated as aldose reductase inhibitors. These compounds show promise as potential drugs for treating diabetic complications (Ali et al., 2012).

Microwave-Mediated Synthesis of Heterocycles : Utilizing microwave techniques, novel heterocycles linked to benzothiazole and benzimidazole ring systems have been synthesized. This method is noted for its efficiency and versatility in functionalizing these compounds (Darweesh, Mekky, Salman, & Farag, 2016).

Synthesis of Spiro Pyrrolobenzothiazole Derivatives : The synthesis of spiro pyrrolobenzothiazole derivatives was achieved through a three-component reaction. This method is noted for its simplicity and ability to functionalize benzothiazole derivatives (Nassiri, Milani, & Hassankhani, 2015).

Wirkmechanismus

Target of action

Compounds similar to the one often target specific enzymes or receptors in the body. For example, some indole derivatives are known to bind with high affinity to multiple receptors .

Mode of action

The compound could interact with its targets by binding to them, which could result in the inhibition or activation of the target’s function. This could lead to changes in cellular processes .

Biochemical pathways

The compound could affect various biochemical pathways depending on its target. For instance, if the target is an enzyme involved in a specific metabolic pathway, the compound’s interaction with this enzyme could affect the entire pathway .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-[2-(cyclopropanecarbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-9-6-10(2)14-12(7-9)18(8-13(19)21-3)16(22-14)17-15(20)11-4-5-11/h6-7,11H,4-5,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKOVADYQFMBCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3CC3)S2)CC(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2974198.png)

![8-(chloromethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2974199.png)

![N-(4-acetamidophenyl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2974207.png)

![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2974208.png)

![1-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2974210.png)